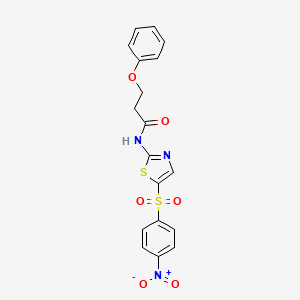

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S2/c22-16(10-11-27-14-4-2-1-3-5-14)20-18-19-12-17(28-18)29(25,26)15-8-6-13(7-9-15)21(23)24/h1-9,12H,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOTWRMNNLQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide is a complex organic compound belonging to the thiazole family, characterized by its unique combination of functional groups. This compound has garnered interest for its potential biological activities, which include antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O4S2 |

| Molecular Weight | 461.51 g/mol |

| LogP | 6.2785 |

| PSA (Polar Surface Area) | 171.29 Ų |

Structure

The structural formula of this compound includes a thiazole ring, a nitrophenyl group, and a propanamide moiety. This configuration is believed to contribute to its diverse biological activities.

The precise mechanism of action of this compound is not fully elucidated. However, thiazole derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as apoptosis and inflammation. They may act on targets similar to other thiazole compounds, which have shown properties such as:

- Antimicrobial : Inhibition of bacterial growth.

- Anticancer : Induction of apoptosis in cancer cells.

- Anti-inflammatory : Reduction of inflammatory markers.

Research Findings

- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, this compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

- Anticancer Potential : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. The presence of the nitrophenyl group is believed to enhance its cytotoxicity by generating reactive oxygen species (ROS), leading to cell death.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, human breast cancer cells (MCF-7) were treated with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage at concentrations above 10 µM.

Comparison with Similar Compounds

The biological activities of this compound can be compared with other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N-(5-(4-nitrophenyl)sulfonyl)thiazol-2-yl | Moderate | High | Moderate |

| N-(5-(2-thienyl)sulfonyl)thiazol-2-yl | High | Moderate | Low |

| N-(5-(4-chlorophenyl)sulfonyl)thiazol-2-yl | Low | High | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

Thiazole derivatives are widely studied for their biological activities. Below is a comparison with key analogues:

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenylsulfonyl group contrasts with the 4-fluorophenyl group in Compound 31 , which is less electron-withdrawing. This difference may alter binding affinities in enzyme targets like KPNB1.

- Heterocyclic Variations: Compounds 8d and 8h replace the sulfonyl group with oxadiazole-sulfanyl linkages, introducing additional hydrogen-bonding sites.

- Molecular Weight and Complexity: The benzothiazole-containing analogue has a higher molecular weight (580.09 vs. 433.46) due to fused aromatic systems, which may impact solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.